molecular formula C17H18N2O3S B2963011 5-(Dimethylcarbamoyl)-2-methylphenyl 2-(methylsulfanyl)pyridine-3-carboxylate CAS No. 1428096-89-2

5-(Dimethylcarbamoyl)-2-methylphenyl 2-(methylsulfanyl)pyridine-3-carboxylate

Cat. No. B2963011
CAS RN: 1428096-89-2
M. Wt: 330.4
InChI Key: FQLVVEXXHVCMPV-UHFFFAOYSA-N
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Description

5-(Dimethylcarbamoyl)-2-methylphenyl 2-(methylsulfanyl)pyridine-3-carboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The exact mechanism of action of 5-(Dimethylcarbamoyl)-2-methylphenyl 2-(methylsulfanyl)pyridine-3-carboxylate is not fully understood. However, it is believed to exert its pharmacological effects by inhibiting the activity of various enzymes and signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound can modulate the expression of various genes and proteins involved in inflammation, cell proliferation, and apoptosis. It has also been found to reduce oxidative stress and improve mitochondrial function.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 5-(Dimethylcarbamoyl)-2-methylphenyl 2-(methylsulfanyl)pyridine-3-carboxylate in lab experiments is its versatility. It can be used in various assays to study its pharmacological effects. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 5-(Dimethylcarbamoyl)-2-methylphenyl 2-(methylsulfanyl)pyridine-3-carboxylate. One of the areas of interest is the development of novel drug formulations that can improve its solubility and bioavailability. Another area of research is the identification of its specific targets and signaling pathways, which can aid in the development of more specific and effective therapies. Additionally, further studies are needed to explore its potential applications in the treatment of various diseases and disorders.
In conclusion, this compound is a promising compound that has shown potential applications in various fields of research. Its anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral activities make it a valuable tool for the development of novel therapies. However, further research is needed to fully understand its mechanism of action and to explore its potential applications in the treatment of various diseases and disorders.

Synthesis Methods

The synthesis of 5-(Dimethylcarbamoyl)-2-methylphenyl 2-(methylsulfanyl)pyridine-3-carboxylate involves the reaction of 2-methyl-5-nitrophenyl pyridine-3-carboxylate with dimethylcarbamoyl chloride and sodium hydride in the presence of a catalyst. The product is then treated with methyl mercaptan to obtain the final compound.

Scientific Research Applications

5-(Dimethylcarbamoyl)-2-methylphenyl 2-(methylsulfanyl)pyridine-3-carboxylate has been extensively studied for its potential applications in various fields of research. It has been found to exhibit anti-inflammatory, anti-tumor, anti-bacterial, and anti-viral activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

[5-(dimethylcarbamoyl)-2-methylphenyl] 2-methylsulfanylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-11-7-8-12(16(20)19(2)3)10-14(11)22-17(21)13-6-5-9-18-15(13)23-4/h5-10H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQLVVEXXHVCMPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N(C)C)OC(=O)C2=C(N=CC=C2)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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